Benzyl ethyl malonate
Overview
Description
Benzyl ethyl malonate is an organic compound with the chemical formula C12H14O4. It is a colorless liquid with an aromatic flavor, soluble in common organic solvents such as ethanol and ether . This compound is stable to air and water and is often used as an intermediate in organic synthesis, particularly in the production of various drugs and pesticides .
Scientific Research Applications
Benzyl ethyl malonate is used in various scientific research applications:
Mechanism of Action
Target of Action
Benzyl Ethyl Malonate is a compound that is primarily used in organic synthesis . It is particularly useful for two-carbon homologations, followed by debenzylation without saponification . The primary targets of this compound are alkyl halides, which it converts to carboxylic acids through the Malonic Ester Synthesis .
Mode of Action
The interaction of this compound with its targets involves a series of reactions known as the Malonic Ester Synthesis . This process includes the following steps :
Biochemical Pathways
The Malonic Ester Synthesis, which this compound participates in, is a key biochemical pathway. This pathway is involved in the conversion of alkyl halides to carboxylic acids . Additionally, the coenzyme A derivative of malonate, malonyl-CoA, is an important precursor in cytosolic fatty acid biosynthesis along with acetyl CoA .
Pharmacokinetics
Its physical properties such as boiling point (138-139 °c) and density (1087 g/mL at 25 °C) have been reported .
Result of Action
The result of this compound’s action is the conversion of alkyl halides to carboxylic acids . This conversion is significant in organic synthesis, particularly in the creation of compounds with the general structural formula .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the Malonic Ester Synthesis requires a strong base and must be carried out at very low temperature under strictly anhydrous conditions . Furthermore, the compound’s stability and efficacy can be affected by factors such as pH and the presence of other reactive substances.
Biochemical Analysis
Biochemical Properties
Benzyl ethyl malonate plays a significant role in biochemical reactions, particularly in the synthesis of amino acids and other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is involved in the malonic ester synthesis, where it undergoes deprotonation by a base to form an enolate ion, which then participates in nucleophilic substitution reactions . This compound also interacts with enzymes such as acetyl-CoA carboxylase, which converts acetyl-CoA to malonyl-CoA, a crucial step in fatty acid biosynthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect membrane fluidity and transport properties in cells . Additionally, it can modulate the activity of organic cation transporters in renal brush-border membranes, impacting the uptake and distribution of other molecules within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form enolate ions that participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds . This compound also acts as a competitive inhibitor of succinate dehydrogenase, affecting the tricarboxylic acid (TCA) cycle and cellular respiration . Furthermore, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as temperature and pH. Studies have shown that the compound can undergo hydrolysis and decarboxylation, leading to the formation of various by-products . Long-term exposure to this compound can also result in changes in cellular function, including alterations in metabolic pathways and enzyme activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic processes and improve cellular function. At high doses, it may exhibit toxic effects, including inhibition of key enzymes and disruption of cellular homeostasis . Studies have shown that the compound can cause adverse effects such as liver and kidney damage at elevated concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid biosynthesis and the TCA cycle. It interacts with enzymes such as acetyl-CoA carboxylase and succinate dehydrogenase, influencing the production of malonyl-CoA and succinate, respectively . These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its solubility and the presence of other molecules that can facilitate or inhibit its transport.
Subcellular Localization
This compound is localized in different subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s localization within the cell can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects.
Preparation Methods
Benzyl ethyl malonate can be synthesized through the condensation reaction of benzyl magnesium bromide and acetylacetone . The general steps involved in the preparation include:
Deprotonation: A base removes the most acidic proton from the ester to form an enolate.
Nucleophilic Substitution: The enolate acts as a nucleophile in an SN2 reaction with an alkyl halide to form a new carbon-carbon bond.
Hydrolysis: Acidic hydrolysis of the ester to give a carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation to give an enol, which tautomerizes back to the carboxylic acid.
Chemical Reactions Analysis
Benzyl ethyl malonate undergoes several types of chemical reactions:
Alkylation: The compound can be alkylated at the carbon alpha to both carbonyl groups.
Hydrolysis: Acidic hydrolysis converts the ester groups into carboxylic acids.
Decarboxylation: Upon heating, the carboxylic acid undergoes decarboxylation to yield an enol.
Common reagents used in these reactions include alkyl halides for nucleophilic substitution and acids for hydrolysis . Major products formed from these reactions include substituted acetic acids and enols .
Comparison with Similar Compounds
Benzyl ethyl malonate is similar to other malonic esters, such as diethyl malonate and dimethyl malonate . it is unique due to its benzyl group, which imparts different reactivity and properties compared to other malonic esters . Similar compounds include:
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Dimethyl malonate: Commonly used in organic synthesis as a building block.
This compound’s unique structure allows for specific applications in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
3-O-benzyl 1-O-ethyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-11(13)8-12(14)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNOCUSLPSCMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340170 | |
Record name | Benzyl ethyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42998-51-6 | |
Record name | Benzyl ethyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the catalytic activity of sulfate-modified catalysts in the synthesis of benzyl ethyl malonate?
A1: The research article [] highlights the effectiveness of various sulfate-modified catalysts in the transesterification reaction of diethyl malonate with benzyl alcohol to produce this compound and dibenzyl malonate. While all tested catalysts (except S-Al2O3) demonstrated activity, S-ZrO2 and S-MC exhibited good percentage yields (70% and 73% respectively) of total transesterification products. Interestingly, S-CNTs showed 100% selectivity towards this compound formation. The study concluded that moderate strength acid sites on the catalysts play a crucial role in the transesterification process.
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